
N-(2-tert-butylphenyl)cyclohexanecarboxamide
描述
N-(2-tert-butylphenyl)cyclohexanecarboxamide, also known as Bicuculline, is a potent and selective antagonist of the GABA-A receptor. It is a naturally occurring compound found in plants such as Dicentra cucullaria and Adlumia fungosa. Bicuculline is widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions.
作用机制
N-(2-tert-butylphenyl)cyclohexanecarboxamide is a competitive antagonist of the GABA-A receptor. It binds to the receptor site and prevents the binding of GABA, the primary inhibitory neurotransmitter in the brain. This results in an increase in neuronal excitability and can lead to seizures, convulsions, and other neurological symptoms.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)cyclohexanecarboxamide has a range of biochemical and physiological effects. It is a potent convulsant and can induce seizures in animals and humans. N-(2-tert-butylphenyl)cyclohexanecarboxamide has also been shown to increase anxiety-like behavior in rodents. Additionally, bicuculline has been found to modulate the release of several neurotransmitters, including dopamine, glutamate, and acetylcholine.
实验室实验的优点和局限性
N-(2-tert-butylphenyl)cyclohexanecarboxamide is a valuable tool in scientific research due to its ability to selectively block the GABA-A receptor. This allows researchers to investigate the role of this receptor in various physiological and pathological conditions. However, bicuculline has some limitations. It is a potent convulsant and can be toxic at high doses. Additionally, bicuculline has a short half-life, which limits its use in long-term experiments.
未来方向
Future research on bicuculline could focus on developing more selective GABA-A receptor antagonists that have fewer side effects. Additionally, bicuculline could be used in combination with other drugs to investigate the interactions between different neurotransmitter systems. Finally, bicuculline could be used in animal models to investigate the potential therapeutic effects of GABA-A receptor antagonists in neurological disorders such as epilepsy and anxiety.
合成方法
N-(2-tert-butylphenyl)cyclohexanecarboxamide can be synthesized from the plant sources or chemically. The chemical synthesis of bicuculline involves the condensation of 2-tert-butylphenol with cyclohexanone, followed by the reaction with phosgene to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form N-(2-tert-butylphenyl)cyclohexanecarboxamide.
科学研究应用
N-(2-tert-butylphenyl)cyclohexanecarboxamide is widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions. It is used to investigate the mechanisms underlying epilepsy, anxiety, and other neurological disorders. N-(2-tert-butylphenyl)cyclohexanecarboxamide has also been used to study the effects of alcohol and other drugs on the GABA-A receptor.
属性
IUPAC Name |
N-(2-tert-butylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)14-11-7-8-12-15(14)18-16(19)13-9-5-4-6-10-13/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNHITBKTUJRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212469 | |
| Record name | N-[2-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
692262-22-9 | |
| Record name | N-[2-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692262-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




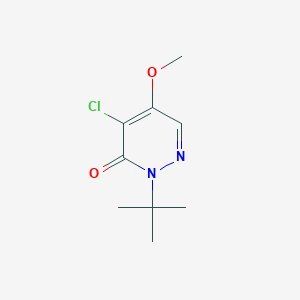
![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)
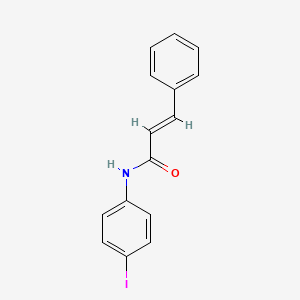
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)

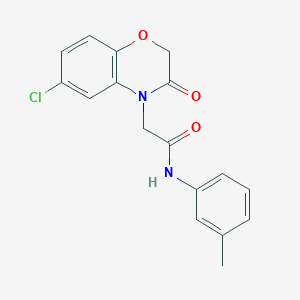
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)
![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)
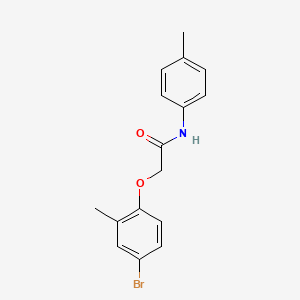
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
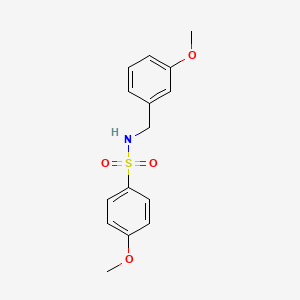
![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)
![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)